molecular formula C13H16F2N2O3S B5339074 N-(3,4-difluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide

N-(3,4-difluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide

Cat. No.: B5339074
M. Wt: 318.34 g/mol
InChI Key: BEMUGRZKTQYRMR-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluorophenyl group, a pyrrolidinyl group, and a methanesulfonamide group. These structural features contribute to its distinct chemical and physical properties, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Difluorophenyl Intermediate: The synthesis begins with the preparation of the 3,4-difluorophenyl intermediate through halogenation reactions.

    Introduction of the Pyrrolidinyl Group:

    Formation of the Methanesulfonamide Group: Finally, the methanesulfonamide group is introduced through sulfonation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

N-(3,4-difluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-difluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide
  • N-(3,4-difluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide
  • N-(3,4-difluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]ethanesulfonamide

Uniqueness

N-(3,4-difluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O3S/c1-21(19,20)17(9-13(18)16-6-2-3-7-16)10-4-5-11(14)12(15)8-10/h4-5,8H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMUGRZKTQYRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCCC1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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